1H-indazol-5-ylthiourea

説明

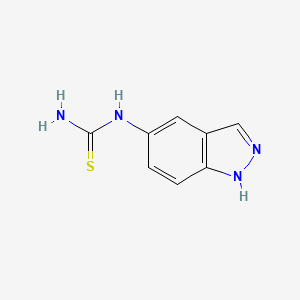

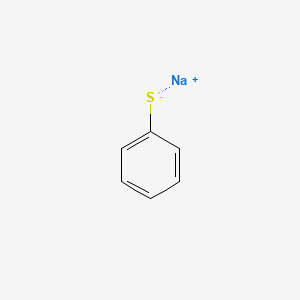

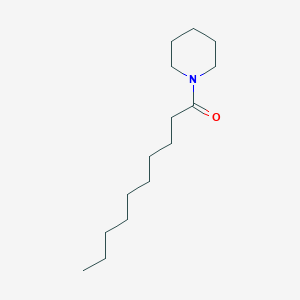

1H-indazol-5-ylthiourea (I5T) is an organic compound that has been used in a variety of scientific research applications. Its structure consists of a five-membered ring with a thiourea group attached to the nitrogen atom. I5T has been used for a variety of purposes, including as a synthetic intermediate, as a reagent for the synthesis of heterocyclic compounds, and in the study of biochemical and physiological effects.

科学的研究の応用

Synthesis and Cytotoxic Activity

The synthesis of 1H-indazol-5-ylthiourea derivatives has been investigated for their potential cytotoxic activities against cancer cells. Kornicka et al. (2017) synthesized a series of these derivatives, demonstrating pronounced cancer cell growth inhibitory effects, especially against lung and cervical cancer cell lines. The study highlighted a specific derivative exhibiting significant cytotoxicity and cytostatic activity, suggesting its potential as a scaffold for novel anticancer agents (Kornicka, Sa̧czewski, Bednarski, Korcz, Szumlas, Romejko, Sakowicz, Sitek, & Wojciechowska, 2017).

Monoamine Oxidase B Inhibitors

Research by Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. The study introduced compounds with subnanomolar potency, highlighting their potential for further development as therapeutic agents (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).

Kinase Inhibition and Synthetic Accessibility

Indazole derivatives have garnered attention for their roles as kinase inhibitors. A study by Chevalier et al. (2018) focused on the synthesis of 1H-indazole-3-carboxaldehyde derivatives, crucial intermediates for creating polyfunctionalized 3-substituted indazoles. This work provided a general access route to these compounds, broadening the scope for their application in medicinal chemistry (Chevalier, Ouahrouch, Arnaud, Gallavardin, & Franck, 2018).

MCH-1 Antagonists for Obesity

Surman et al. (2010) synthesized a series of 5-(pyridinon-1-yl)indazoles and 5-(furopyridinon-5-yl)indazoles with MCH-1 antagonist activity, assessing their potential as weight loss agents. Modifications in the chemical structure of these compounds improved pharmacokinetic properties and efficacy in diet-induced obese mouse models, indicating their potential application in treating obesity (Surman, Freeman, Grabowski, Hadden, Henderson, Jiang, Jiang, Luche, Khmelnitsky, Vickers, Viggers, Cheetham, & Guzzo, 2010).

Safety and Hazards

生化学分析

Biochemical Properties

1H-Indazol-5-ylthiourea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, potentially reducing the production of pro-inflammatory mediators . Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound may activate or inhibit signaling pathways by interacting with key proteins, leading to alterations in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and expression . Understanding these metabolic pathways is vital for elucidating the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy . The transport and distribution mechanisms are essential for determining the compound’s therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential and minimizing off-target effects.

特性

IUPAC Name |

1H-indazol-5-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-1-2-7-5(3-6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOSCSKDQWDTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401467 | |

| Record name | 1H-indazol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381211-81-0 | |

| Record name | N-1H-Indazol-5-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381211-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-indazol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)